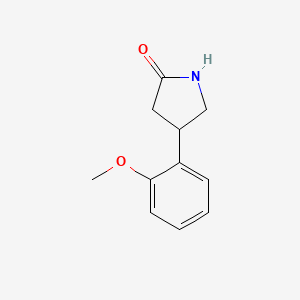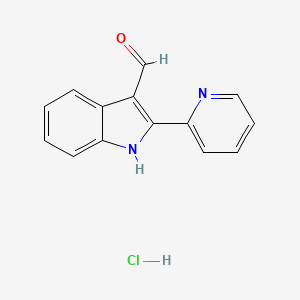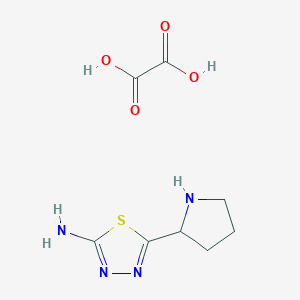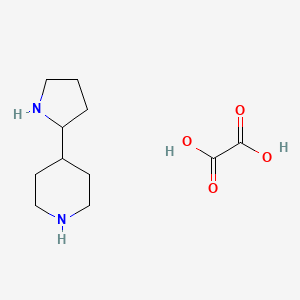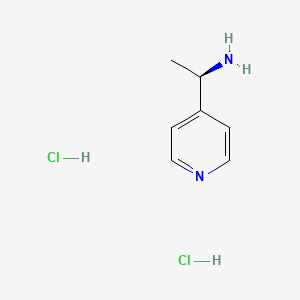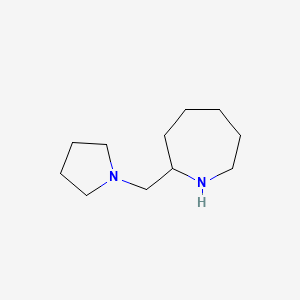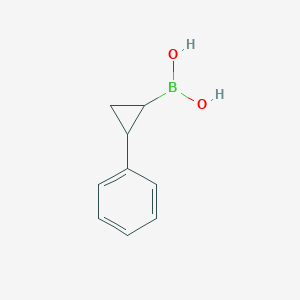
2-Phenylcyclopropylboronic acid
Overview
Description
2-Phenylcyclopropylboronic acid (2-PCPA) is a boronic acid derivative that has been used in a variety of scientific and industrial applications. It has been used as a catalyst in organic synthesis, as a reagent in the synthesis of pharmaceuticals, and as a biochemical tool. 2-PCPA has been studied extensively and is a versatile compound with many applications.
Scientific Research Applications
Solid-State Chemistry and Protection Synthesis
- Ball-Milling Reactions: Phenylboronic acid reacts quantitatively with various compounds (e.g., o-phenylendiamine, 1,8-diaminonaphthalene) to form cyclic phenylboronic amides or esters through ball-milling. This method excludes catalysts or auxiliaries, yielding pure protected products without further purification, demonstrating potential in protection chemistry (Kaupp, Naimi-Jamal, & Stepanenko, 2003).
Drug Delivery and Glucose-Responsive Materials
- Glucose-Responsive Nanomaterials: Phenylboronic acid-based materials, especially in nanogels and micelles, are studied for insulin delivery in glucose-responsive systems. Recent advances in synthesis and application in drug delivery highlight the potential of these materials (Ma & Shi, 2014).
Advanced Bio-Applications
- Bio-Application of Phenylboronic Acid-Decorated Nanomaterials: The unique chemistry of phenylboronic acid, forming reversible complexes with polyols, has led to significant use in diagnostic and therapeutic applications, particularly in interactions with glucose and sialic acid (Lan & Guo, 2019).
Catalysis in Organic Synthesis
- Catalytic Dehydrative Amidation: 2,4-Bis(trifluoromethyl)phenylboronic acid effectively catalyzes dehydrative amidation between carboxylic acids and amines. The ortho-substituent of boronic acid plays a crucial role in this process, demonstrating its potential in peptide synthesis (Wang, Lu, & Ishihara, 2018).
Supramolecular Chemistry
- New Macrocyclic Oligoboronates: Phenylboronic acid is used to synthesize new macrocyclic oligoboronates with potential applications in supramolecular host-guest chemistry. These compounds are characterized by X-ray structural analyses (Höpfl & Fárfan, 1997).
Gene Therapy
- Gene Delivery for Hepatocarcinoma: Phenylboronic acid-modified polyamidoamine is used to deliver short GC-rich DNA to hepatocellular carcinoma cells, inducing cell apoptosis and cell cycle arrest. This demonstrates its utility in tumor-targeting and potential in gene therapy applications (Yang et al., 2019).
Pharmaceutical Engineering
- Pharmaceutical and Chemical Engineering Applications: Phenylboronic acid derivatives form complexes with polyol compounds, which are used in self-regulated insulin delivery, tissue engineering, and sensor systems. The review presents further developments in these fields (Chu Liang-yin, 2006).
Diagnostic and Therapeutic Research
- Design for Diagnostic and Therapeutic Applications: Phenylboronic acid derivatives, as 'boronolectins,' interact with carbohydrates, leading to applications in glucose sensors and bio-separation. Emerging research directions focus on versatile diagnostic and therapeutic targets (Matsumoto, Kataoka, & Miyahara, 2014).
Synthesis of Organic Compounds
- Synthesis of Tetrahydrobenzo[b]pyrans: Phenylboronic acid is used as a non-toxic catalyst for synthesizing tetrahydrobenzo[b]pyrans, offering advantages like operational simplicity, shorter reaction times, and minimal environmental impact (Nemouchi et al., 2012).
Safety and Hazards
While the specific safety data sheet for 2-Phenylcyclopropylboronic acid was not found, it’s important to handle all chemical compounds with care. General safety measures include avoiding dust formation, not breathing in mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various enzymes and receptors in biological systems .
Mode of Action
Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and other biological targets, which can influence the function of these targets .
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura coupling reactions, a type of carbon-carbon bond-forming reaction . This suggests that 2-Phenylcyclopropylboronic acid could potentially be involved in similar biochemical transformations.
Pharmacokinetics
The pharmacokinetics of a drug describes how it moves into, through, and out of the body, tracking its absorption, distribution, metabolism, and excretion . These processes together control the concentration of the drug in the body over time .
Result of Action
The broad application of boronic acids in suzuki-miyaura coupling reactions suggests that they may facilitate the formation of new carbon-carbon bonds, potentially leading to the synthesis of new organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reactions in which boronic acids are often used are known to be exceptionally mild and functional group tolerant . This suggests that this compound might also exhibit stability and efficacy under a variety of environmental conditions.
Biochemical Analysis
Biochemical Properties
2-Phenylcyclopropylboronic acid plays a crucial role in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .
Cellular Effects
The cellular effects of this compound are not well-studied. Phenylboronic acid, a related compound, has been shown to bind to glycans on the surface of cancer cells, improving cancer cell imaging and tumor treatment .
Molecular Mechanism
The molecular mechanism of this compound involves its role in the Suzuki–Miyaura coupling reaction. In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Temporal Effects in Laboratory Settings
Metabolic Pathways
The specific metabolic pathways involving this compound are not well-known. Phenolic compounds, which include boronic acids, are involved in various metabolic pathways in plants .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. Boron transport is an important step in ABA signaling in plants .
properties
IUPAC Name |
(2-phenylcyclopropyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9,11-12H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMGFYYVCWOJDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CC1C2=CC=CC=C2)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(4-Methylphenyl)thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B3024149.png)






